Cas no 54962-84-4 (2,3-dichloro-N-(propan-2-yl)aniline)

2,3-Dichloro-N-(propan-2-yl)aniline is a chlorinated aniline derivative featuring a secondary amine group substituted with an isopropyl moiety. This compound is of interest in organic synthesis and agrochemical research due to its structural properties, which facilitate its use as an intermediate in the production of herbicides and other specialty chemicals. The dichloro substitution pattern on the aromatic ring enhances its reactivity in electrophilic and nucleophilic transformations, while the isopropyl group contributes to steric and electronic modulation. Its well-defined molecular structure ensures consistent performance in synthetic applications, making it a valuable building block for researchers developing novel active ingredients or fine chemicals.
2,3-dichloro-N-(propan-2-yl)aniline structure
54962-84-4 structure
Product Name:2,3-dichloro-N-(propan-2-yl)aniline
CAS No:54962-84-4
MF:C9H11Cl2N
MW:204.096340417862
CID:1591629
PubChem ID:28104819
Update Time:2025-10-29

2,3-dichloro-N-(propan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2,3-dichloro-N-(1-methylethyl)-
    • 2,3-dichloro-N-(propan-2-yl)aniline
    • SCHEMBL8165575
    • CS-0277318
    • 2,3-dichloro-N-isopropylaniline
    • EN300-165598
    • AKOS009049325
    • 54962-84-4
    • Inchi: 1S/C9H11Cl2N/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3
    • InChI Key: PIWWPRNWBCCBDH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1NC(C)C)Cl

Computed Properties

  • Exact Mass: 203.02703
  • Monoisotopic Mass: 203.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 4

Experimental Properties

  • PSA: 12.03

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2,3-dichloro-N-(propan-2-yl)aniline Related Literature

Additional information on 2,3-dichloro-N-(propan-2-yl)aniline

2,3-Dichloro-N-(propan-2-yl)aniline: An Overview of Its Properties and Applications

2,3-Dichloro-N-(propan-2-yl)aniline (CAS No. 54962-84-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a substituted aniline moiety with dichloro and isopropyl groups. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes.

The molecular formula of 2,3-dichloro-N-(propan-2-yl)aniline is C9H11Cl2N, and its molecular weight is 216.09 g/mol. The compound is typically a white to off-white solid at room temperature and has a melting point ranging from 75 to 78°C. Its solubility in water is limited, but it dissolves well in organic solvents such as ethanol, methanol, and dichloromethane.

In terms of chemical reactivity, 2,3-dichloro-N-(propan-2-yl)aniline exhibits typical behavior for substituted anilines. The presence of the dichloro groups on the benzene ring increases the electron-withdrawing effect, making the compound more susceptible to nucleophilic substitution reactions. The isopropyl group on the amino nitrogen provides steric hindrance, which can influence the reactivity and selectivity of certain reactions.

2,3-Dichloro-N-(propan-2-yl)aniline has found applications in various areas of research and industry. One of its primary uses is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it can be used to prepare compounds with potential therapeutic properties, such as anti-inflammatory agents and antiviral drugs. Recent studies have explored its role in the development of novel drug candidates for treating diseases such as cancer and neurodegenerative disorders.

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves complex multi-step processes. 2,3-Dichloro-N-(propan-2-yl)aniline can serve as a key building block in these processes due to its ability to undergo selective functionalization and transformation into more complex molecules. Researchers have reported several synthetic routes to access this compound efficiently, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions.

Beyond its use in pharmaceuticals, 2,3-dichloro-N-(propan-2-yl)aniline has also been investigated for its potential applications in materials science. For example, it can be used as a precursor for the synthesis of conductive polymers and other advanced materials with unique electronic properties. These materials have potential applications in areas such as organic electronics and energy storage devices.

The environmental impact of chemicals used in industrial processes is an important consideration. Studies on the biodegradability and toxicity of 2,3-dichloro-N-(propan-2-yl)aniline have shown that it exhibits moderate biodegradability under aerobic conditions but may persist in anaerobic environments. Toxicity assessments have indicated that it has low acute toxicity but may pose long-term environmental risks if not properly managed.

In conclusion, 2,3-dichloro-N-(propan-2-yl)aniline (CAS No. 54962-84-4) is a valuable compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and chemical properties make it an important intermediate in various synthetic processes. Ongoing research continues to explore new applications and improve synthetic methods for this compound, highlighting its significance in both academic and industrial settings.

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